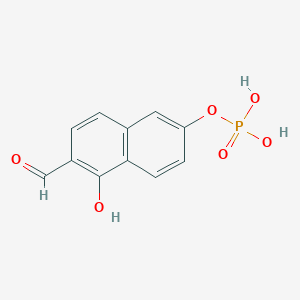
2-Naphthalenecarboxaldehyde, 1-hydroxy-6-(phosphonooxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxaldehyde, 1-hydroxy-6-(phosphonooxy)- is an organic compound with a complex structure that includes a naphthalene ring, a carboxaldehyde group, a hydroxyl group, and a phosphonooxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxaldehyde, 1-hydroxy-6-(phosphonooxy)- typically involves multiple steps. One common method starts with the naphthalene ring, which undergoes a series of reactions to introduce the carboxaldehyde, hydroxyl, and phosphonooxy groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxaldehyde, 1-hydroxy-6-(phosphonooxy)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxaldehyde group to an alcohol or other functional groups.
Substitution: The hydroxyl and phosphonooxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxaldehyde, 1-hydroxy-6-(phosphonooxy)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Naphthalenecarboxaldehyde, 1-hydroxy-6-(phosphonooxy)- exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and phosphonooxy groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. The naphthalene ring provides a stable aromatic system that can participate in π-π interactions and other non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthalenecarboxaldehyde, 2-hydroxy-: This compound has a similar structure but lacks the phosphonooxy group.
2-Hydroxy-1-naphthaldehyde: Another similar compound with a hydroxyl group but no phosphonooxy group.
2-Naphthol 1-carboxaldehyde: Similar in structure but with different functional groups.
Uniqueness
2-Naphthalenecarboxaldehyde, 1-hydroxy-6-(phosphonooxy)- is unique due to the presence of the phosphonooxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such functionality is required.
Propiedades
Número CAS |
822520-80-9 |
|---|---|
Fórmula molecular |
C11H9O6P |
Peso molecular |
268.16 g/mol |
Nombre IUPAC |
(6-formyl-5-hydroxynaphthalen-2-yl) dihydrogen phosphate |
InChI |
InChI=1S/C11H9O6P/c12-6-8-2-1-7-5-9(17-18(14,15)16)3-4-10(7)11(8)13/h1-6,13H,(H2,14,15,16) |
Clave InChI |
FBUIIZMBMLYOBC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2O)C=O)C=C1OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{5-Oxa-8-azaspiro[3.5]nonan-8-yl}ethan-1-amine](/img/structure/B13468011.png)
![Tert-butyl 6,6-difluoro-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13468017.png)
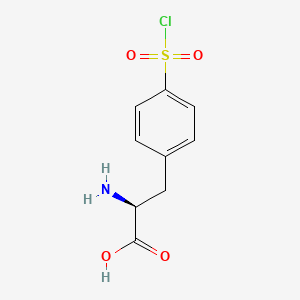
![1-{4',5-Dichloro-[1,1'-biphenyl]-3-yl}propan-1-one](/img/structure/B13468023.png)
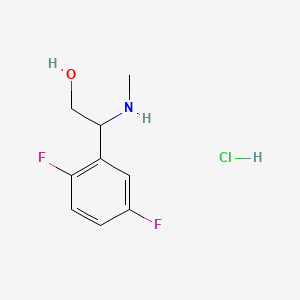
![7-bromo-N-methylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B13468035.png)
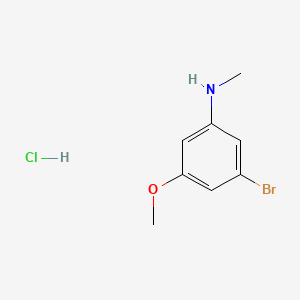
![Tert-butyl 4-[(2-aminoethyl)carbamoyl]piperidine-1-carboxylate hydrochloride](/img/structure/B13468063.png)
![Potassium trifluoro[6-(methoxycarbonyl)spiro[2.5]octan-1-yl]boranuide](/img/structure/B13468065.png)
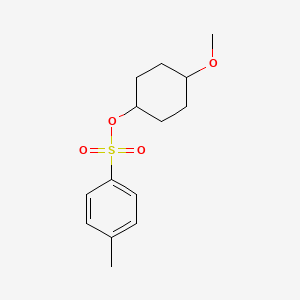
![tert-butyl N-[(2R,3R)-3-hydroxybutan-2-yl]carbamate](/img/structure/B13468085.png)
![tert-butyl octahydro-1H-[1,4]diazino[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B13468089.png)
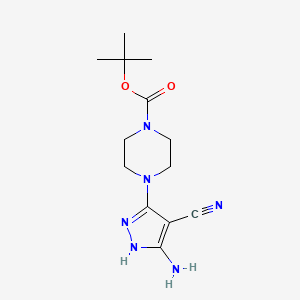
![6-(3,5-Dimethylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13468110.png)
